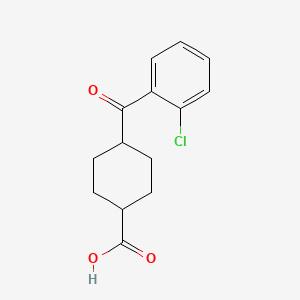

trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic nomenclature of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry guidelines for complex cyclic compounds with multiple functional groups. The official IUPAC name has been validated as 4-(2-chlorobenzoyl)cyclohexanecarboxylic acid, which accurately reflects the structural arrangement of functional groups within the molecule. The nomenclature indicates the presence of a cyclohexane ring bearing a carboxylic acid group at position 1 and a 2-chlorobenzoyl substituent at position 4 in the trans configuration.

The molecular formula C14H15ClO3 has been consistently confirmed across multiple authoritative sources, establishing the precise atomic composition of the compound. This formula indicates fourteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and three oxygen atoms, corresponding to a molecular weight of 266.72 grams per mole. The molecular weight has been independently verified through multiple analytical techniques, with reported values ranging from 266.72 to 266.73 grams per mole, demonstrating excellent agreement among different analytical methods.

The Chemical Abstracts Service registry number 1005503-03-6 serves as the unique identifier for this specific compound, distinguishing it from related isomers and structural analogs. Additional chemical identifiers include the MDL number MFCD01319795, which facilitates database searches and chemical inventory management. The InChI key IQLQWFUANKQTCJ-MGCOHNPYSA-N provides a standardized representation that encodes the complete molecular structure, including stereochemical information essential for distinguishing the trans isomer from its cis counterpart.

Properties

IUPAC Name |

4-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLQWFUANKQTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . The process is designed to produce a high trans ratio of more than 75% .

Industrial Production Methods: Industrial production methods for this compound often involve a one-pot synthesis approach, which is efficient and suitable for large-scale production . The use of low hydrogen pressure in the reaction makes it more feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules . It is also used in the study of stereochemistry and chiral compounds .

Biology: In biology, this compound is used in research related to enzyme inhibition and protein-ligand interactions . It serves as a model compound for studying the effects of structural modifications on biological activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new drugs and in the study of drug-receptor interactions.

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals . It is also used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share a cyclohexane-1-carboxylic acid backbone but differ in substituent type, position, or stereochemistry:

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparative Studies

Substituent Position Effects: The 2-chlorobenzoyl group in the target compound introduces steric hindrance and electronic effects distinct from analogs like the 4-chlorophenyl () or 3-chlorobenzoyl () derivatives. The 4-cyanobenzoyl analog (CAS 921760-53-4) exhibits a stronger electron-withdrawing cyano group, which could enhance acidity (pKa) compared to chlorinated analogs .

Stereochemical Influence: Cis vs. trans isomers: The trans configuration in the target compound likely improves conformational stability compared to cis isomers (e.g., cis-4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid). This is supported by studies on tranexamic acid analogs, where trans stereochemistry enhanced binding affinity to plasminogen by ~20% compared to cis forms .

Crystallographic Data: Analogous trans-substituted cyclohexane derivatives (e.g., ) crystallize in monoclinic systems (space group P2₁/c or P2₁), with unit cell parameters (e.g., a = 12.6674 Å, β = 97.203°) indicating tight packing due to hydrogen bonding between carboxylic acid groups .

Biological Activity

Trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅ClO₃

- Molecular Weight : 270.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and signal transduction mechanisms.

- Protein-Ligand Interactions : The compound can bind to proteins, potentially modulating their activity through conformational changes.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes:

-

Cholinesterases : The compound exhibits significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The IC50 values for these enzymes are indicative of its potential use in treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 Value (µM) Acetylcholinesterase (AChE) 45.6 Butyrylcholinesterase (BChE) 39.8 - Cyclooxygenases (COX) : Preliminary studies suggest that the compound may inhibit COX enzymes, which are involved in inflammation and pain pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells. The results indicated that at certain concentrations, the compound improved cell viability and reduced oxidative stress markers.

- Experimental Design : Cells were treated with varying concentrations (0, 10, 50, 100 µM) for 24 hours.

- Findings : At 50 µM, cell viability improved by approximately 30% compared to untreated controls.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro.

Applications in Medicine

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Neurodegenerative Diseases : Its cholinesterase inhibitory activity suggests potential use in Alzheimer's disease treatment.

- Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs.

Q & A

What are the most reliable synthetic routes for obtaining trans-4-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid with high stereochemical purity?

The compound can be synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a mixed solvent system of DCM/DMF (3:1 v/v), as demonstrated in similar cyclohexane-carboxylic acid derivatives . To ensure trans-configuration, chiral HPLC or polarimetry should be employed post-synthesis. For regioselective benzoylation at the 4-position of the cyclohexane ring, steric and electronic directing groups may be introduced temporarily during synthesis.

How can the trans stereochemistry and molecular conformation of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the spatial arrangement of the 2-chlorobenzoyl and carboxylic acid groups can be resolved . Complementary techniques include NOESY NMR to assess through-space proton interactions, which should show no cross-peaks between the chlorobenzoyl protons and the axial protons of the cyclohexane ring in the trans isomer .

What strategies are effective in resolving contradictions in reported pharmacological activities of structurally related cyclohexane-carboxylic acid derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH affecting ionization of the carboxylic acid group) or impurities in stereoisomeric mixtures. Researchers should:

- Reproduce studies using enantiomerically pure samples (≥99% by chiral HPLC).

- Perform dose-response curves across multiple cell lines or in vivo models.

- Compare binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to isolate thermodynamic parameters .

How can crystallization conditions be optimized for X-ray structure determination of this compound?

Use the "crystal screen matrix" approach with varying ratios of hydrophilic (water, methanol) and hydrophobic (DCM, hexane) solvents. Additives like trifluoroacetic acid (0.1% v/v) can protonate the carboxylic acid group, improving crystal lattice packing. For challenging cases, vapor diffusion (hanging drop method) with SHELX-compatible cryoprotectants (e.g., glycerol) is recommended .

What experimental design considerations are critical when evaluating this compound’s fibrinolytic inhibition potential?

Given structural similarity to tranexamic acid (a known antifibrinolytic agent), design assays measuring plasminogen binding inhibition:

- Use recombinant kringle domains (e.g., plasminogen kringle 1) in SPR assays with compound concentrations from 1 nM–10 µM.

- Compare IC50 values against ε-aminocaproic acid controls.

- Validate in thromboelastography (TEG) assays using human plasma to assess clot stability .

How can solubility challenges in biological assays be addressed without structural modification?

- Prepare sodium or potassium salts of the carboxylic acid group to enhance aqueous solubility.

- Use co-solvents like PEG-400 (<5% v/v) in PBS buffer.

- For in vivo studies, employ lipid-based nanoemulsions or cyclodextrin inclusion complexes to improve bioavailability .

What computational methods are suitable for predicting interactions between this compound and serine proteases?

Perform molecular docking (AutoDock Vina, Glide) using high-resolution crystal structures of target proteases (e.g., PDB: 1L5D for plasminogen kringle 1). Key parameters:

- Protonate the carboxylic acid group at physiological pH (COO⁻ form).

- Include explicit water molecules in the binding pocket during MD simulations (AMBER or GROMACS).

- Validate predictions with mutagenesis studies (e.g., Lys35Ala in plasminogen) .

How can regioselective functionalization of the cyclohexane ring be achieved during synthetic modifications?

- Use steric directing groups: Introduce a bulky tert-butyl ester at the 1-position to block undesired benzoylation sites.

- Leverage transition-state control: Employ Lewis acids (e.g., AlCl₃) to polarize the carbonyl group, directing electrophilic substitution to the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.